Methyl [4-(chlorocarbonyl)phenyl]acetate
Description
Methyl [4-(chlorocarbonyl)phenyl]acetate (CAS: 27914-73-4) is a reactive aromatic ester characterized by a phenyl ring substituted with both a chlorocarbonyl (-COCl) and a methyl acetate (-OAc) group. Its molecular structure enables versatile reactivity, particularly in acylations and coupling reactions, making it a critical intermediate in pharmaceutical and polymer synthesis. For instance, it has been employed in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker between target protein ligands and E3 ubiquitin ligase ligands . The compound’s chlorocarbonyl group facilitates nucleophilic substitution, while the methyl ester enhances solubility in organic solvents, streamlining its use in multistep syntheses .
Properties
CAS No. |
85515-44-2 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 2-(4-carbonochloridoylphenyl)acetate |
InChI |
InChI=1S/C10H9ClO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3 |
InChI Key |
OSCURCBMOAKRHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl [4-(chlorocarbonyl)phenyl]acetate with structurally or functionally analogous compounds, emphasizing differences in reactivity, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Chlorosulfonyl in [4-(Chlorosulfonyl)phenyl]methyl acetate () offers sulfonation pathways, whereas the chlorocarbonyl group in the target compound is more suited for amide bond formation .
Synthesis: this compound is synthesized via chlorination of 4-acetoxybenzoic acid using thionyl chloride or phosgene . In contrast, tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate () requires phosgene-mediated carbamoyl chloride formation from glutamic acid derivatives .
Applications: The trifluoromethyl group in 4-(Chlorocarbonyl)-3-(trifluoromethyl)phenyl acetate () enhances metabolic stability, making it valuable in CNS drug development, whereas the target compound’s methyl ester group prioritizes solubility for PROTAC assembly .
Lipophilicity :
- HPLC-derived logP values () suggest that chlorocarbonyl-containing compounds exhibit moderate lipophilicity (logP ~2.5–3.0), while trifluoromethyl-substituted analogs (e.g., ) show higher logP (~3.5), impacting blood-brain barrier penetration .
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